

# Synthesis of $\epsilon$ -Caprolactone from Cyclohexanone: A Technical Guide

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## Compound of Interest

Compound Name: *gamma*-Caprolactone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of  $\epsilon$ -caprolactone from cyclohexanone, primarily through the Baeyer-Villiger oxidation. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data on catalytic systems, and a thorough understanding of the underlying reaction mechanisms.

## Introduction

$\epsilon$ -Caprolactone is a versatile cyclic ester that serves as a key monomer in the production of biodegradable polymers, such as polycaprolactone (PCL). PCL and its copolymers have found extensive applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and long-lasting implants, owing to their biocompatibility and biodegradability. The synthesis of  $\epsilon$ -caprolactone from cyclohexanone via the Baeyer-Villiger oxidation is a cornerstone of its industrial production and a subject of continuous academic and industrial research to develop more efficient, selective, and environmentally benign methodologies.

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful reaction that converts ketones to esters or cyclic ketones to lactones through the insertion of an oxygen atom adjacent to the carbonyl group.<sup>[1][2]</sup> This guide will explore various facets of this reaction, focusing on different oxidizing agents, catalytic systems, and the corresponding experimental procedures and performance metrics.

## Reaction Mechanisms

The synthesis of  $\epsilon$ -caprolactone from cyclohexanone proceeds via the Baeyer-Villiger oxidation. The core of this reaction is the nucleophilic attack of a peroxyacid or a peroxide on the protonated carbonyl carbon of cyclohexanone, leading to a tetrahedral intermediate known as the Criegee intermediate.<sup>[1]</sup> This is followed by a concerted rearrangement step, which is typically the rate-determining step, where an alkyl group migrates to the adjacent oxygen atom, resulting in the formation of the lactone and a carboxylic acid byproduct.<sup>[1]</sup>

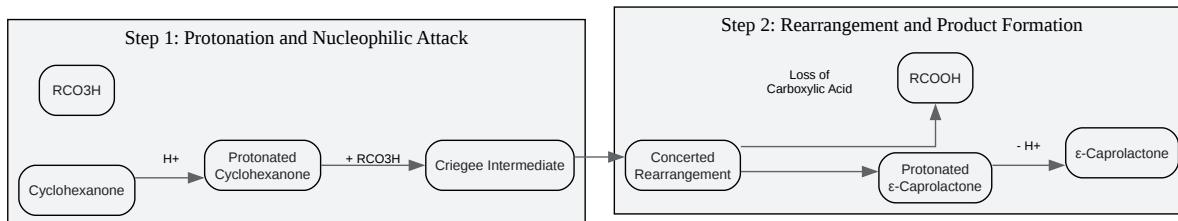
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, governed by the migratory aptitude of the substituents on the ketone. For unsymmetrical ketones, the group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.<sup>[3]</sup> In the case of the symmetrical cyclohexanone, either of the adjacent secondary alkyl groups can migrate.

## Catalytic Pathways

The efficiency and selectivity of the Baeyer-Villiger oxidation of cyclohexanone can be significantly enhanced through catalysis. Both Brønsted and Lewis acids are commonly employed to activate either the cyclohexanone or the oxidant.<sup>[4]</sup>

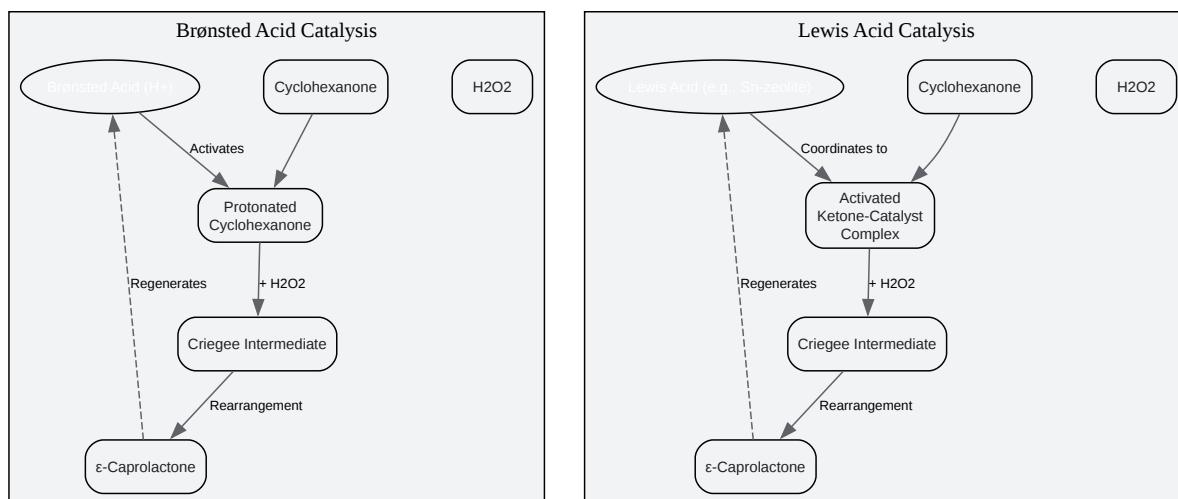
- **Brønsted Acid Catalysis:** Brønsted acids protonate the carbonyl oxygen of cyclohexanone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the oxidant.<sup>[4]</sup> They can also react with hydrogen peroxide to form more reactive peroxy acids *in situ*.<sup>[4]</sup>
- **Lewis Acid Catalysis:** Lewis acids, such as those containing Sn, Ti, or other metals, coordinate to the carbonyl oxygen, thereby activating the ketone.<sup>[4]</sup> In some cases, the Lewis acid can also activate the hydrogen peroxide. The catalytic activity and selectivity of Lewis acids are often higher than those of Brønsted acids in the oxidation of cyclohexanone.<sup>[4]</sup>

Below are Graphviz diagrams illustrating the general Baeyer-Villiger oxidation mechanism and the catalytic cycles for Brønsted and Lewis acids.



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Caption: General mechanism of the Baeyer-Villiger oxidation of cyclohexanone.



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Caption: Catalytic cycles for Brønsted and Lewis acid-catalyzed Baeyer-Villiger oxidation.

## Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of  $\epsilon$ -caprolactone from cyclohexanone.

### Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a procedure for a substituted cyclohexanone and is a classic example of the Baeyer-Villiger oxidation using a peroxyacid.[\[4\]](#)

Materials:

- Cyclohexanone
- m-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated aqueous sodium bisulfite ( $\text{NaHSO}_3$ ) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 g, 10.2 mmol) in dichloromethane (20 mL).
- Cool the solution in an ice bath to 0 °C.

- In a separate beaker, prepare a solution of m-CPBA (approximately 2.8 g of 77% purity, ~12.2 mmol, 1.2 equivalents) in dichloromethane (30 mL).
- Slowly add the m-CPBA solution to the stirred cyclohexanone solution over 15-20 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of cyclohexanone.
- Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxyacid by the slow addition of saturated aqueous sodium bisulfite solution until a negative test with starch-iodide paper is obtained.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The crude  $\epsilon$ -caprolactone can be purified by vacuum distillation.

## Synthesis using Hydrogen Peroxide and a Tin-Beta Zeolite Catalyst

This protocol is based on studies utilizing heterogeneous Lewis acid catalysts for a greener synthesis.<sup>[5]</sup>

### Materials:

- Cyclohexanone
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>, 30 wt% in H<sub>2</sub>O)
- Sn-Beta zeolite catalyst
- 1,4-Dioxane (or another suitable solvent)

- Round-bottom flask with a reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath
- Centrifuge or filtration setup for catalyst recovery

**Procedure:**

- To a round-bottom flask, add the Sn-Beta zeolite catalyst (e.g., 50 mg).[5]
- Add cyclohexanone (e.g., 2 mmol) and 1,4-dioxane (e.g., 8 mL) to the flask.[5]
- Heat the mixture to the desired reaction temperature (e.g., 80 °C) with vigorous stirring.[5]
- Slowly add hydrogen peroxide (30 wt%, e.g., 3 mmol) to the reaction mixture.[5]
- Maintain the reaction at the set temperature for the specified duration (e.g., 3 hours).[5]
- After the reaction, cool the mixture to room temperature.
- Separate the catalyst from the reaction mixture by centrifugation or filtration. The catalyst can be washed with a solvent like acetone, dried, and potentially reused.[5]
- The liquid phase can be analyzed by gas chromatography (GC) or other analytical techniques to determine the conversion of cyclohexanone and the selectivity for  $\epsilon$ -caprolactone.
- For isolation of the product, the solvent can be removed by distillation, and the remaining mixture can be purified by vacuum distillation or column chromatography.

## Data Presentation: Performance of Catalytic Systems

The following tables summarize quantitative data from various studies on the synthesis of  $\epsilon$ -caprolactone from cyclohexanone, allowing for a comparison of different catalytic systems.

Table 1: Performance of Various Catalysts in the Baeyer-Villiger Oxidation of Cyclohexanone with H<sub>2</sub>O<sub>2</sub>

Catalyst	Oxidant	Solvent	Temperature (°C)	Time (h)	Cyclohexanone Conversion (%)	ε-Caprolactone Selectivity (%)	Reference
Sn-Beta Zeolite	30 wt% H <sub>2</sub> O <sub>2</sub>	1,4-Dioxane	80	3	High	High (can be up to 100%)	[5]
Ag-NPs@mont	30 wt% H <sub>2</sub> O <sub>2</sub>	Solvent-free	-	-	99	-	[5]
Fe <sub>3</sub> O <sub>4</sub> @I-SR	30 wt% H <sub>2</sub> O <sub>2</sub>	-	-	-	High	-	[5]
HSiW/M CM-41	30 wt% H <sub>2</sub> O <sub>2</sub>	-	-	-	up to 90	-	[5]
Mg-Fe-4	O <sub>2</sub> /Benzaldehyde	Acetonitrile	80	6	92.8	91.4	[6]

Table 2: Performance of Peracid-Based Systems

Oxidant	Catalyst	Solvent	Temperature (°C)	Time (h)	Cyclohexanone Conversion (%)	ε-Caprolactone Selectivity (%)	Reference
Peracetic Acid	-	-	-	-	-	~90	[7]
Perdecanoic Acid	-	-	35	0.75	-	94-99	[7]
In situ PAA*	Perhydrolase CLEA	Aqueous	Room Temp	-	-	63 (yield)	[8]

\*PAA: Peracetic acid

## Conclusion

The synthesis of ε-caprolactone from cyclohexanone via the Baeyer-Villiger oxidation is a well-established and versatile reaction. While traditional methods utilizing peroxyacids like m-CPBA offer high yields, there is a significant research thrust towards developing greener and more sustainable protocols. The use of hydrogen peroxide as a clean oxidant in conjunction with heterogeneous catalysts, such as Sn-Beta zeolites, represents a promising avenue, offering high selectivity and the potential for catalyst recycling.[5] The choice of the specific synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, and environmental impact. The data and protocols presented in this guide provide a solid foundation for researchers to select and optimize the synthesis of ε-caprolactone for their specific applications in drug development and materials science.

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## References

- 1. researchgate.net [researchgate.net]
- 2. PERACID OXIDATION: BAEYER – VILLIGER OXIDATION/REARRANGEMENT – OXIDATION OF CARBONYL COMPOUNDS – My chemistry blog [mychemblog.com]
- 3. jk-sci.com [jk-sci.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of Cyclohexanone with Peracids—A Straight Path to the Synthesis of  $\epsilon$ -Caprolactone Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.research.lu.se [portal.research.lu.se]
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